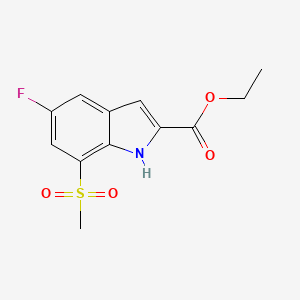

Ethyl 5-fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 5-fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylate is a compound that is part of a broader class of indole derivatives. These compounds are of significant interest due to their potential biological activities and their utility as intermediates in the synthesis of various pharmaceuticals. The indole moiety is a common structural component in many natural products and drugs, and the introduction of fluorine atoms and sulfonyl groups can enhance the biological activity and metabolic stability of these compounds.

Synthesis Analysis

The synthesis of related indole derivatives has been explored in several studies. For instance, ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, a compound with a similar substitution pattern, was synthesized through a procedure involving chlorination and Fischefl cyclization, highlighting the potential routes for synthesizing halogenated indole carboxylates . Another study reported the synthesis of various formyl-1H-indole-2-carboxylates from methanesulfonic acids, which could be related to the synthesis of the title compound by indicating the versatility of sulfone groups in indole chemistry . Although these studies do not directly describe the synthesis of ethyl 5-fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylate, they provide insights into the methods that could be adapted for its preparation.

Molecular Structure Analysis

The molecular structure of indole derivatives is often characterized by their planarity and the potential for various intermolecular interactions. For example, a study on polysubstituted pyridines found that these compounds adopt nearly planar structures and exhibit supramolecular aggregation through hydrogen bonding and other non-covalent interactions . These findings suggest that ethyl 5-fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylate may also exhibit similar structural features, which could be relevant for its binding to biological targets.

Chemical Reactions Analysis

Indole derivatives can participate in a range of chemical reactions, which are essential for their functionalization and application in synthesis. The study on ethyl phenylsulfinyl fluoroacetate demonstrates the reactivity of such compounds in alkylation reactions and their subsequent transformation into α-fluoro-α,β-unsaturated carboxylates . This reactivity could be extrapolated to the title compound, suggesting that it may undergo similar transformations, which could be useful in the synthesis of fluorine-containing biologically active compounds.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of ethyl 5-fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylate are not detailed in the provided papers, the properties of related compounds can offer some insights. For instance, the fluorescence property of ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate was investigated, indicating that such ester derivatives can exhibit interesting optical properties . Additionally, the preparation of a naphthyridine derivative with fluorine and chloro substituents involved specific steps to protect and deprotect reactive sites, which could be relevant for understanding the stability and reactivity of the title compound .

Aplicaciones Científicas De Investigación

Synthesis and Structural Studies

- The compound is utilized in the synthesis of indolyl arylsulfones (IASs), which are potent non-nucleoside inhibitors of HIV1 reverse transcriptase. The focus is on developing new analogues with improved efficacy against drug-resistant mutations (Piscitelli, Regina, & Silvestri, 2008).

- In crystallography, the compound serves as an intermediate for further reactions. The carboxyl groups in its structure are involved in intermolecular hydrogen bonds, forming centrosymmetric dimers, which are crucial for understanding molecular interactions and designing drugs (Seo, Choi, Son, & Lee, 2011).

Antiviral Research

- Ethyl 5-fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylate derivatives have been explored for their antiviral activity, particularly against influenza, bovine viral diarrhea virus (BVDV), and hepatitis C virus (HCV), although the results indicate limited activity against these viruses. The research highlights the need for further modification to enhance antiviral efficacy (Ivashchenko et al., 2014).

Pharmacological Research

- The compound is a building block in the discovery of new indoline-based GPR119 agonists, which are potential candidates for treating diabetes. Modifications to the compound's structure have led to significant improvements in agonistic activity, indicating its utility in developing anti-diabetic agents (Sato et al., 2014).

Propiedades

IUPAC Name |

ethyl 5-fluoro-7-methylsulfonyl-1H-indole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FNO4S/c1-3-18-12(15)9-5-7-4-8(13)6-10(11(7)14-9)19(2,16)17/h4-6,14H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPJOSZUWFHFTFE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC(=CC(=C2N1)S(=O)(=O)C)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70382244 |

Source

|

| Record name | Ethyl 5-fluoro-7-(methanesulfonyl)-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

849035-86-5 |

Source

|

| Record name | Ethyl 5-fluoro-7-(methanesulfonyl)-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(Trifluoromethoxy)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1304007.png)

![1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane](/img/structure/B1304014.png)